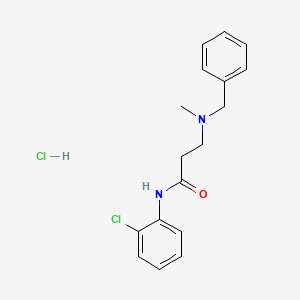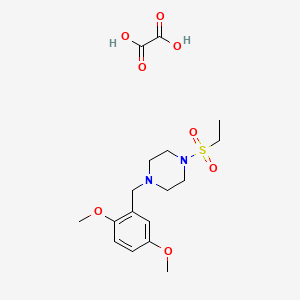![molecular formula C23H23N3O5S B3947327 1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B3947327.png)
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine
Übersicht
Beschreibung
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine inhibits chloride channels by binding to a specific site on the channel protein. The binding of this compound induces a conformational change in the channel protein, which prevents chloride ions from passing through the channel pore. This compound has been shown to be a non-specific inhibitor of chloride channels, as it can block multiple types of chloride channels.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the type of chloride channel it inhibits. For example, this compound has been shown to inhibit CFTR channels, which are involved in the regulation of salt and water transport in the lungs, pancreas, and other organs. Inhibition of CFTR channels by this compound can lead to a decrease in mucus secretion and an increase in airway surface liquid volume, which may be beneficial in the treatment of cystic fibrosis. This compound has also been shown to inhibit Ca-activated Cl channels, which are involved in the regulation of smooth muscle contraction and neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has several advantages as a research tool, including its potency, specificity, and ease of synthesis. However, there are also some limitations to its use. This compound is a non-specific inhibitor of chloride channels, and its effects may be influenced by the type of channel being studied. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine. One area of interest is the development of more specific inhibitors of chloride channels, which may have fewer off-target effects than this compound. Another area of interest is the use of this compound in the treatment of cystic fibrosis and other diseases that involve dysfunction of chloride channels. Finally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on different types of chloride channels.
Wissenschaftliche Forschungsanwendungen
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has been widely used in scientific research, particularly in the field of ion channel research. The compound is a potent inhibitor of chloride channels and has been shown to block various chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) channels, Ca-activated Cl channels, and volume-regulated anion channels. This compound has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, epithelial transport, and neuronal signaling.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c27-26(28)20-9-11-23(12-10-20)32(29,30)25-15-13-24(14-16-25)18-19-5-4-8-22(17-19)31-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLKJLAPPDIXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-nitrophenyl)amino]-2-oxoethyl 5-amino-5-oxo-3-phenylpentanoate](/img/structure/B3947246.png)
![4-isopropyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947258.png)

![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B3947273.png)
![4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3947275.png)
![1-cycloheptyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947279.png)
![3-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3947302.png)
![2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride](/img/structure/B3947313.png)

![propyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3947320.png)


![4-{1-[(3-chloro-2-methylphenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3947334.png)
![N-[2-(benzoylamino)benzoyl]-N-cyclohexylphenylalaninamide](/img/structure/B3947342.png)